2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” is a chemical compound . It is also known as trifluoro-3-methylisovaline . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 185.15 . The InChI code is 1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Synthesis Methods and Material Science
Recent studies have focused on developing novel synthesis methods for amino acid derivatives, including those related to 2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid, to explore their potential in material science and chemical synthesis. For instance, the creation of N-protected 14C-labelled analogues of similar structures emphasizes advancements in radiolabeling techniques, which are crucial for tracking biochemical processes and developing new materials (Jessen, Selvig, & Valsborg, 2001). Additionally, the stereoselective synthesis of 3-substituted ethyl (Z)-4,4,4-Trifluoro-2-formylamino-2-butenoates shows the chemical versatility of trifluoromethyl-containing amino acids in creating bioactive molecules with specific stereochemical configurations (Enders, Chen, & Raabe, 2005).
Molecular Docking and Structural Analysis
Molecular docking studies reveal the interaction potential of compounds structurally related to this compound with biological targets, offering insights into drug design and pharmacological research. Research on 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid (DMOA) through DFT method provides valuable data on vibrational assignments, Fukui functions, and molecular docking evaluation, underscoring the significance of such compounds in understanding receptor-ligand interactions and developing therapeutic agents (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Biofuel Precursor Development
The engineering of microbial strains for the production of biofuel precursors, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates demonstrates the application of metabolic engineering in creating sustainable energy sources. This research highlights the potential of using engineered Corynebacterium glutamicum for biofuel production, leveraging pathways related to amino acid metabolism (Vogt, Brüsseler, Ooyen, Bott, & Marienhagen, 2016).
Safety and Hazards
The safety information for “2-Amino-3-methyl-2-(trifluoromethyl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
- The primary target of AMTB is the calcitonin gene-related peptide (CGRP) receptor . CGRP is a neurotransmitter involved in pain signaling, and its receptor is found in meningeal blood vessels and dura. By interacting with this receptor, AMTB modulates pain perception and vascular responses.
Target of Action
Pharmacokinetics
- Information on AMTB’s absorption is not available. The volume of distribution for AMTB is not reported. Details about protein binding are not provided .
Properties
IUPAC Name |
2-amino-3-methyl-2-(trifluoromethyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2)5(10,4(11)12)6(7,8)9/h3H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXUPNKLEHWHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.